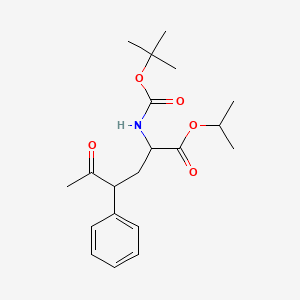
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate is a synthetic organic compound used in various chemical and pharmaceutical applications. It is characterized by its complex structure, which includes an isopropyl ester, a tert-butoxycarbonyl-protected amine, and a phenyl group. This compound is often utilized in the synthesis of peptides and other bioactive molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate typically involves multiple steps. One common method starts with the protection of an amino acid derivative using tert-butoxycarbonyl (Boc) protection. The protected amino acid is then coupled with an isopropyl ester under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as HCl in methanol or NaOH in water.
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC and DMAP in dichloromethane.
Major Products
Hydrolysis: Carboxylic acid and isopropanol.
Deprotection: Free amine and tert-butanol.
Coupling: Peptide or amide derivatives.
Scientific Research Applications
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and bioactive peptides.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, while the ester and amine functionalities allow for further chemical modifications. The compound can interact with various molecular targets, such as enzymes and receptors, through its amine and ester groups, facilitating the formation of peptide bonds and other bioactive structures .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-(tert-butoxycarbonylamino)-4-phenylbutanoate
- Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-hexanoate
- Isopropyl 2-(tert-butoxycarbonylamino)-4-phenylpentanoate
Uniqueness
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. The presence of the phenyl group adds hydrophobic character, enhancing its interactions with hydrophobic environments in biological systems. Additionally, the Boc protection allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-4-phenylhexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-13(2)25-18(23)17(21-19(24)26-20(4,5)6)12-16(14(3)22)15-10-8-7-9-11-15/h7-11,13,16-17H,12H2,1-6H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCFMYZTSNRVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC(C1=CC=CC=C1)C(=O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
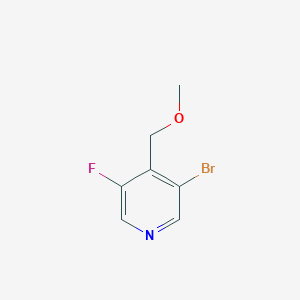


![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6358083.png)
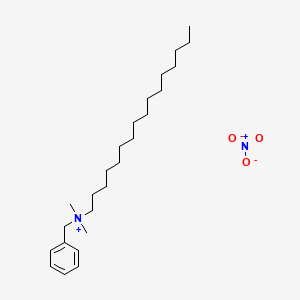
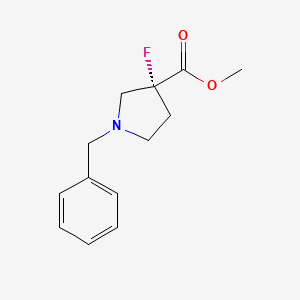
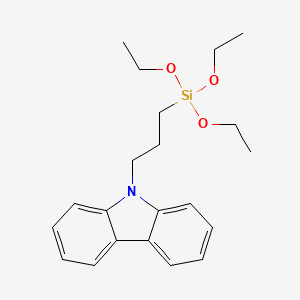
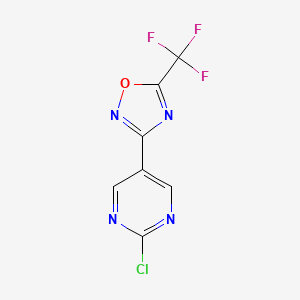
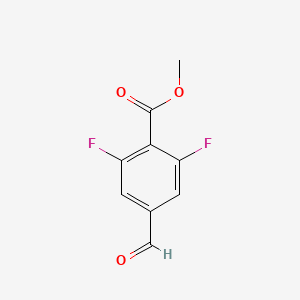
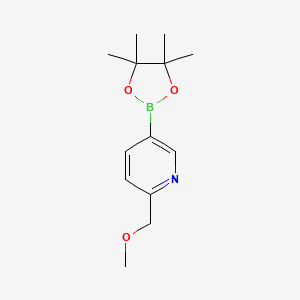
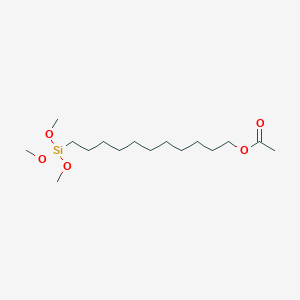
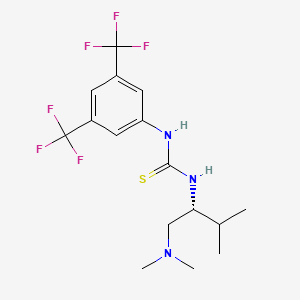
![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran](/img/structure/B6358134.png)

